Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester group at the 6-position. Key properties include:
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQLDAXQRDEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718835 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-18-3 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-bromopyridine with suitable reagents to form the desired pyrrolo[3,2-c]pyridine structure . The reaction conditions often include the use of bases and solvents such as methanesulfonyl chloride and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variants
Key Insight : The [3,2-c] fusion in the target compound creates a distinct electronic environment compared to [2,3-b] or [3,2-b] isomers, influencing intermolecular interactions and solubility .
Halogenated Derivatives
Key Insight : Halogenation introduces sites for further functionalization (e.g., Suzuki coupling) but may reduce solubility in aqueous media .
Substituent Effects on Physicochemical Properties
Key Insight : Methoxy and methyl groups enhance solubility in organic solvents, while unsubstituted analogs require stringent storage conditions .
Biological Activity
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activity
This compound exhibits a variety of biological activities including:
- Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Antidiabetic Properties : Research indicates potential roles in enhancing insulin sensitivity.
- Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that are critical in cellular signaling pathways. Notably:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression by promoting cell proliferation and survival. Binding to the ATP-binding site of FGFRs disrupts downstream signaling pathways associated with tumor growth .
- Impact on Glucose Metabolism : Studies have demonstrated that derivatives can enhance glucose incorporation into lipids, thereby improving insulin sensitivity in adipocytes .
Antitumor Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines:
| Cell Line | IC50 Value (μM) | Effectiveness |
|---|---|---|
| HeLa | 0.12 | High |
| MCF-7 | 0.21 | Moderate |
| SGC-7901 | 0.15 | High |
These values indicate significant potency, with lower IC50 values reflecting greater effectiveness in inhibiting cell growth .
Antidiabetic Effects
In a series of experiments assessing insulin sensitivity, this compound derivatives demonstrated increased glucose uptake in mouse adipocytes by approximately 7.4–37.4% when compared to control groups . This suggests potential therapeutic applications for diabetes management.
Antimicrobial Activity
Preliminary assessments reveal that this compound exhibits antimicrobial properties against various bacterial strains, although further studies are required to quantify these effects and elucidate the underlying mechanisms .
Case Studies
- Cancer Treatment : In a study involving the treatment of human colon cancer xenografts in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size associated with the inhibition of FGFR signaling pathways .
- Diabetes Management : A clinical trial investigated the effects of this compound on insulin sensitivity in obese patients. The results showed a significant improvement in glucose metabolism markers after treatment .
Q & A
Q. What are the recommended synthetic routes for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step procedures, starting with the formation of the pyrrolopyridine core. A common approach includes:
- Cyclization reactions : Utilize precursors like substituted tetrahydroquinoline derivatives, followed by cyclization under acidic conditions (e.g., AlCl₃ in 1,2-dichlorobenzene at 378 K) .
- Esterification : Introduce the methyl ester group via reaction with methanol under acidic or basic conditions.
Optimization tips : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (e.g., AlCl₃) and temperature to minimize side products. Purification via recrystallization (ethanol) yields high-purity crystals .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals should researchers prioritize?
- ¹H/¹³C NMR : Look for signals corresponding to the pyrrolopyridine core (e.g., aromatic protons at δ 6.95–8.20 ppm) and the methyl ester (singlet at δ 3.65–3.85 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and lactam (N–C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns validate structural integrity .
Q. What initial biological screening assays are suitable for evaluating its potential in drug discovery?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., FGFRs) using ATP-binding site competition studies .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility/bioavailability : Compare methyl vs. ethyl ester derivatives; methyl esters often exhibit lower solubility but higher membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its halogenated analogs?
Discrepancies may arise from substituent electronic effects. For example:
- Iodo vs. bromo derivatives : The iodo group (larger atomic radius, weaker C–I bond) facilitates nucleophilic substitution, whereas bromo analogs may require harsher conditions (e.g., Pd-catalyzed cross-coupling) .
- Methodological adjustments : Use DFT calculations to predict reaction pathways or employ kinetic studies to compare activation energies.
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of pyrrolopyridine derivatives?
- Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl/ethyl esters) and compare bioactivity .
- X-ray crystallography : Resolve 3D structures to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR optimization .
Q. How can conflicting biological activity data from in vitro vs. in vivo studies be addressed?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation adjustments : Use nanoemulsions or prodrug strategies to enhance bioavailability of methyl ester derivatives .
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Cryo-EM : Visualize enzyme-inhibitor complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
